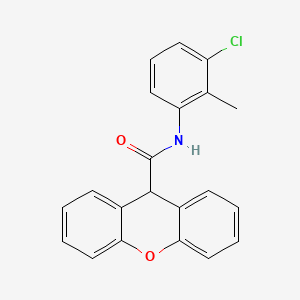

N-(3-chloro-2-methylphenyl)-9H-xanthene-9-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-chloro-2-methylphenyl)-9H-xanthene-9-carboxamide, also known as Xanthone, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Xanthone is a yellow crystalline powder that belongs to the xanthene family of compounds. It is used in the synthesis of various organic compounds and has shown promising results in scientific research.

Wissenschaftliche Forschungsanwendungen

Polyamide Synthesis and Properties

Research into the synthesis and properties of polyamides containing xanthene units and methyl pendant groups, such as those derived from similar compounds to N-(3-chloro-2-methylphenyl)-9H-xanthene-9-carboxamide, reveals significant advancements in materials science. These polyamides demonstrate high glass transition temperatures, excellent thermal stability, and remarkable solubility in polar aprotic solvents. They are capable of forming transparent, strong, and flexible films, suggesting potential applications in advanced material engineering and electronics. The low moisture absorption and high transparency of these polyamides further enhance their utility in specific environments requiring material stability and optical clarity (Guo et al., 2015).

Enhanced Polymer Characteristics

Innovations in polymer science have also been achieved through the synthesis of novel aromatic polyamides with xanthene cardo groups. These polyamides exhibit not only solubility in various polar solvents but also maintain high glass transition temperatures and excellent thermal stability. Their capacity to form transparent, flexible, and tough films positions them as valuable materials for a wide range of applications, including optoelectronics and high-performance coatings. The mechanical properties of these polyamides, such as tensile strength and modulus, suggest their potential utility in the development of new materials with specific mechanical and thermal requirements (Sheng et al., 2009).

Antipathogenic Applications

The synthesis and evaluation of thiourea derivatives related to this compound have shown promising antipathogenic activities. These derivatives demonstrate significant anti-microbial properties, particularly against biofilm-forming bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. The structural modification of these compounds to include halogen atoms has been correlated with enhanced antipathogenic effectiveness, opening new avenues for the development of antimicrobial agents targeting resistant bacterial populations (Limban et al., 2011).

Nanocomposite Development

The preparation of magnetic polyamide/Fe3O4 nanocomposites incorporating pendent 9H-xanthene groups marks a significant advancement in nanocomposite technology. These nanocomposites exhibit superparamagnetic properties and enhanced thermal stability, making them suitable for applications requiring magnetic responsiveness combined with high material integrity. The synthesis approach, involving the solution intercalation technique, allows for uniform dispersion of Fe3O4 nanoparticles, highlighting the potential for the development of advanced nanomaterials for electronic, biomedical, and environmental applications (Moghanian et al., 2015).

Eigenschaften

IUPAC Name |

N-(3-chloro-2-methylphenyl)-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClNO2/c1-13-16(22)9-6-10-17(13)23-21(24)20-14-7-2-4-11-18(14)25-19-12-5-3-8-15(19)20/h2-12,20H,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVMBLJMFVDJMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5554218.png)

![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B5554224.png)

![2-[2-(4-chlorobenzylidene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B5554235.png)

![2-{[(3-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B5554250.png)

![5-{[(2,5-dimethyl-3-furoyl)amino]methyl}-3-furoic acid](/img/structure/B5554251.png)

![2-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}isoquinolin-1(2H)-one](/img/structure/B5554258.png)

![N-{(3R*,4S*)-4-isopropyl-1-[(4-methoxy-1-piperidinyl)sulfonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5554291.png)

![2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B5554302.png)

![6-[({[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5554305.png)